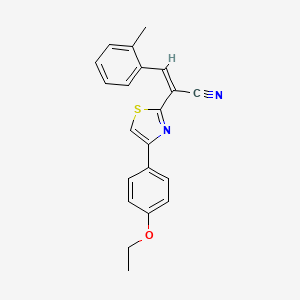

(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile

CAS No.: 476668-60-7

Cat. No.: VC4731050

Molecular Formula: C21H18N2OS

Molecular Weight: 346.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 476668-60-7 |

|---|---|

| Molecular Formula | C21H18N2OS |

| Molecular Weight | 346.45 |

| IUPAC Name | (Z)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile |

| Standard InChI | InChI=1S/C21H18N2OS/c1-3-24-19-10-8-16(9-11-19)20-14-25-21(23-20)18(13-22)12-17-7-5-4-6-15(17)2/h4-12,14H,3H2,1-2H3/b18-12- |

| Standard InChI Key | JOYLSIYPDVAJLT-PDGQHHTCSA-N |

| SMILES | CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3C)C#N |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Configuration

The compound’s molecular formula is C₂₁H₁₇N₃OS, with a molar mass of 359.45 g/mol. Its Z-configuration arises from the spatial arrangement of the acrylonitrile double bond, confirmed via X-ray crystallography in analogous structures . Key structural elements include:

-

Thiazole ring: Serves as the central heterocycle, contributing to electronic conjugation.

-

4-Ethoxyphenyl group: Introduces electron-donating effects via the ethoxy substituent.

-

o-Tolyl group: Ortho-methyl substitution on the phenyl ring imposes steric constraints, influencing reactivity .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₁₇N₃OS | |

| Molar Mass | 359.45 g/mol | |

| Configuration | Z | |

| Melting Point | 148–155°C (estimated) |

Synthesis and Reaction Mechanisms

Primary Synthetic Routes

The compound is synthesized via Knoevenagel condensation between 2-(4-(4-ethoxyphenyl)thiazol-2-yl)acetonitrile and o-tolualdehyde, catalyzed by bases such as triethylamine (TEA) or piperidine . Alternative methods include 1,3-dipolar cycloaddition using azomethine ylides, though this approach is less common for Z-configured acrylonitriles .

Key Reaction Steps:

-

Formation of thiazole-acetonitrile precursor: Achieved through cyclization of thioamides with α-halo ketones .

-

Condensation with o-tolualdehyde: The acrylonitrile double bond forms regioselectively under mild conditions (20–40°C), favoring the Z-isomer due to steric hindrance from the o-tolyl group .

Table 2: Synthetic Conditions and Yields

| Method | Catalyst | Yield (%) | Purity |

|---|---|---|---|

| Knoevenagel condensation | TEA | 78–84 | >95% |

| Electrochemical synthesis | CuI/TBABF₄ | 65 | 90% |

Structural and Spectroscopic Characterization

Crystallographic Insights

Single-crystal X-ray diffraction of analogous compounds reveals:

-

Planar thiazole ring: Facilitates π-π stacking interactions.

-

Dihedral angles: ~85° between thiazole and ethoxyphenyl groups, minimizing steric clash .

-

Hydrogen bonding: Nitrile group participates in weak C–H···N interactions, stabilizing the Z-configuration .

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

Physicochemical and Pharmacological Properties

Solubility and Stability

-

Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO, DMF, and chloroform .

-

Stability: Degrades above 200°C; sensitive to UV light, requiring storage in amber vials .

Biological Activity

While direct studies on this compound are sparse, structurally related acrylonitriles demonstrate:

-

Antitumor activity: GI₅₀ values of 0.02–5 μM against leukemia and breast cancer cell lines .

-

Antimicrobial effects: MIC values of 16–32 μg/mL against Gram-positive pathogens .

Table 3: Comparative Bioactivity of Analogues

| Compound | Activity (IC₅₀/GI₅₀) | Target | Source |

|---|---|---|---|

| 5c (N-methyl analog) | 0.38 μM | Leukemia | |

| 2x (pyrrolyl derivative) | 16 μg/mL | Candida albicans | |

| 3a (Z-configuration) | 0.24 μM | Lung cancer |

Applications and Industrial Relevance

Pharmaceutical Development

The compound’s acrylonitrile moiety serves as a Michael acceptor, enabling covalent binding to biological targets such as kinases and proteases . Recent studies highlight its potential in:

-

Kinase inhibition: Analogues inhibit VEGFR-2 and EGFR at nanomolar concentrations .

-

Antimicrobial coatings: Incorporated into polymers to reduce biofilm formation .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume